molecular formula C23H23F3N4S B2837945 4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide CAS No. 339019-57-7

4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide

Cat. No. B2837945
CAS RN: 339019-57-7
M. Wt: 444.52
InChI Key: RNYAHHYIXPQRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide (4-BPTM) is a novel organic compound that has been gaining attention in recent years due to its potential applications in scientific research. 4-BPTM is a small molecule that can be synthesized in a laboratory setting and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Drug Intermediates

The research on microwave synthesis of Lansoprazole drug intermediate highlights the use of sulfide intermediates in the industrial synthesis of pharmaceuticals. The technique involves microwave irradiation for efficient yields, suggesting that similar methods could be applied to synthesize intermediates of other drugs using "4-(4-Benzhydrylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl methyl sulfide" as a starting material or intermediate (Sailu et al., 2008).

Coordination Chemistry and Sulfur Inversion

Research on the coordination chemistry involving di-2-pyridyl and di-2-pyrimidinyl sulfide demonstrates the formation of complexes that undergo sulfur inversion, affecting the stereochemistry of the compounds. This study provides insights into how "this compound" could be involved in creating stereochemically interesting complexes with potential applications in catalysis or as building blocks in supramolecular chemistry (Tresoldi et al., 2002).

Organic Synthesis and Green Chemistry

The synthesis and green metric evaluation of certain pyridine derivatives underline the importance of developing environmentally friendly synthetic routes. This approach could be extended to the synthesis of "this compound," aiming to minimize waste and improve atom economy (Gilbile et al., 2017).

NMDA Receptor Antagonism

The development of an NMDA receptor antagonist via stereoselective fluorination illustrates the potential of pyrimidine derivatives in medicinal chemistry. "this compound" could similarly be investigated for neurological applications, given its structural features that may allow it to interact with biological targets (Bio et al., 2008).

properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4S/c1-31-22-27-19(23(24,25)26)16-20(28-22)29-12-14-30(15-13-29)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYAHHYIXPQRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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